Product packaging for (S)-Grepafloxacin(Cat. No.:CAS No. 146761-69-5)

(S)-Grepafloxacin

Cat. No.: B1672142
CAS No.: 146761-69-5
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-JTQLQIEISA-N
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Description

Contextualization of (S)-Grepafloxacin as a Fluoroquinolone Analog

Fluoroquinolones are defined by their core bicyclic structure, typically a 4-oxo-1,4-dihydroquinoline or a related naphthyridone, and the presence of a fluorine atom, most commonly at C-6. nih.govrjptonline.orgmdpi.com this compound fits this definition, possessing the core quinoline (B57606) structure and the characteristic C-6 fluorine. wikipedia.orgontosight.aicymitquimica.com Analogs within the fluoroquinolone class are generated by modifying substituents at various positions on this core structure, such as N-1, C-2, C-5, C-7, and C-8. nih.govrjptonline.orgptfarm.plbrieflands.commdpi.comrsc.org These modifications are explored to alter the compound's interaction with bacterial enzymes, its absorption and distribution properties, and its activity spectrum. This compound, with its specific substituents at N-1, C-5, C-6, and C-7, represents a particular exploration within this chemical space of fluoroquinolone analogs. wikipedia.orgcymitquimica.comnih.govbrieflands.com

Historical Perspective on Quinolone Development and the Advent of Fluoroquinolones

The history of quinolone development began with nalidixic acid, discovered in 1962 as a byproduct of chloroquine (B1663885) synthesis. nih.govoup.comnih.govoup.commdpi.comrjptonline.orgptfarm.pl Nalidixic acid had limited activity, primarily against Gram-negative bacteria, and was mainly used for urinary tract infections. nih.govrjptonline.orgptfarm.pl The subsequent introduction of a fluorine atom at the C-6 position marked a significant breakthrough, leading to the development of fluoroquinolones in the 1970s and 1980s. nih.govoup.comrjptonline.orgptfarm.pl This structural change, along with modifications at other positions, resulted in compounds with significantly enhanced potency, a broader spectrum of activity encompassing many Gram-positive and Gram-negative bacteria, and improved pharmacokinetic properties. oup.comrjptonline.orgptfarm.plrsc.org The development progressed through different "generations" based on their expanding spectrum of activity and improved characteristics. nih.govptfarm.plrsc.org The research and synthesis of numerous fluoroquinolone analogs, including compounds like grepafloxacin (B42181), emerged from this historical trajectory of seeking improved antibacterial agents based on the quinolone scaffold. nih.govoup.comoup.comrjptonline.org

Rationale for Research on Specific Quinolone Analogs, including this compound

The primary rationale for researching specific quinolone analogs stems from the need to improve upon the properties of existing compounds and to address challenges such as bacterial resistance. oup.comnih.govoup.comrjptonline.orgmdpi.commdpi.comnih.gov Structure-activity relationship (SAR) studies have been crucial in guiding this research, correlating specific chemical modifications with changes in biological activity. rjptonline.orgmdpi.comrsc.orgnih.govnih.gov

Key objectives in the research of quinolone analogs include:

Expanding the antibacterial spectrum: Early quinolones had limited activity; later analogs aimed to improve activity against Gram-positive bacteria, anaerobes, and atypical pathogens. oup.comrjptonline.orgptfarm.plbrieflands.comrsc.org

Increasing potency: Modifications can lead to compounds that are effective at lower concentrations. oup.comrjptonline.orgnih.gov

Improving pharmacokinetic properties: Research seeks to enhance oral absorption, tissue penetration, and half-life. oup.comoup.comrjptonline.orgbrieflands.com

Overcoming resistance mechanisms: Analogs are designed to evade bacterial resistance mechanisms, such as efflux pumps or mutations in target enzymes. nih.govnih.govmdpi.comrsc.orgnih.gov

Modifying interactions with biological systems: Studies explore how structural changes affect interactions with host factors and cellular components, such as efflux transporters. mdpi.comresearchgate.net

Overview of Key Research Domains for this compound

Research into this compound and related grepafloxacin studies has encompassed several key domains focused on understanding its fundamental characteristics and potential. These domains include:

Mechanism of Action: Investigating how the compound interacts with bacterial enzymes, specifically DNA gyrase (bacterial topoisomerase II) and topoisomerase IV, which are the primary targets of fluoroquinolones. nih.govnih.govmdpi.comrjptonline.orgmdpi.comrsc.orgnih.govdrugbank.comrjptonline.org This involves studying the biochemical inhibition of these enzymes and the resulting effects on bacterial DNA replication and integrity. mdpi.commdpi.comnih.govdrugbank.com

Structure-Activity Relationships (SAR): Analyzing how the specific chemical structure of this compound, including the stereochemistry at the methylpiperazine substituent, contributes to its biological activity. rjptonline.orgmdpi.comrsc.orgnih.govnih.gov

Activity Spectrum: Determining the range of bacterial species against which the compound exhibits activity, including Gram-positive, Gram-negative, and atypical bacteria. ontosight.ainih.govnih.govdrugbank.com

Interactions with Resistance Mechanisms: Studying how this compound is affected by common bacterial resistance mechanisms, such as efflux pumps (e.g., NorA efflux in Staphylococcus aureus) and mutations in gyrase and topoisomerase IV. nih.govmdpi.comrsc.orgnih.govresearchgate.net Research has indicated that grepafloxacin is not recognized by the NorA efflux mechanism in Staphylococcus aureus, which could contribute to activity against strains resistant to other fluoroquinolones. nih.gov

Chemical and Physical Properties: Characterizing properties such as solubility, lipophilicity, and stability, which are relevant to understanding its behavior in biological systems and potential formulations. ontosight.aicymitquimica.comuni.lu

These research areas collectively contribute to a comprehensive understanding of this compound as a chemical entity and its potential as an antimicrobial agent within the fluoroquinolone class.

Data Tables

Research findings on fluoroquinolones often involve comparing the activity of different compounds against bacterial enzymes or strains. While extensive comparative data specifically for this compound versus its racemate or other individual fluoroquinolones in detailed tables within the search results are limited within the allowed scope (avoiding clinical/safety data), the mechanism of action provides a key area of research findings.

Fluoroquinolones, including grepafloxacin, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.comrjptonline.orgmdpi.comrsc.orgnih.govdrugbank.comrjptonline.org These enzymes are essential for DNA replication, transcription, repair, and recombination. mdpi.comnih.govdrugbank.com Inhibition of these enzymes leads to the accumulation of DNA breaks and ultimately bacterial cell death. mdpi.comontosight.ai Research indicates that DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is frequently the primary target in Gram-positive bacteria, although there can be dual targeting. mdpi.comrjptonline.org Grepafloxacin has demonstrated potent in vitro activity against a range of bacteria, including Gram-positive and Gram-negative pathogens. nih.govnih.govdrugbank.com

One research finding indicates that for the grepafloxacin racemate, both stereoisomers possess the same activity. nih.gov This suggests that, at least for the racemate, the stereochemistry at the methyl-substituted piperazine (B1678402) position does not differentiate the activity of the enantiomers against the bacterial targets.

Research has also explored the interaction of grepafloxacin with bacterial efflux mechanisms. Studies have shown that grepafloxacin is not recognized by the NorA efflux pump in Staphylococcus aureus, which is a mechanism of resistance to some other fluoroquinolones. nih.gov This finding highlights a specific chemical property of grepafloxacin related to its interaction with bacterial transport proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O3 B1672142 (S)-Grepafloxacin CAS No. 146761-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146761-69-5

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1

InChI Key

AIJTTZAVMXIJGM-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Grepafloxacin, (S)-;  Grepafloxacin, (-)-;  L-Grepafloxacin; 

Origin of Product

United States

Molecular Mechanisms of Action of S Grepafloxacin

Inhibition of Bacterial Type II Topoisomerases

Grepafloxacin (B42181) inhibits both DNA gyrase and Topoisomerase IV. nih.govdrugbank.comontosight.aiontosight.airsc.orgpatsnap.com This dual targeting is a characteristic feature of many fluoroquinolone antibiotics, although the relative potency and preference for each enzyme can vary among different fluoroquinolones and bacterial species.

Targeting Bacterial DNA Gyrase (Topoisomerase II)

Bacterial DNA gyrase, a type II topoisomerase, is a heterotetrameric enzyme typically composed of two GyrA and two GyrB subunits. oup.com Its primary function is the introduction of negative supercoils into bacterial DNA, a process essential for relieving torsional stress that arises during DNA replication, transcription, and recombination. academicjournals.orgmdpi.com Grepafloxacin inhibits the catalytic activity of DNA gyrase, thereby interfering with these essential DNA processes. rsc.org

Targeting Bacterial Topoisomerase IV

Bacterial Topoisomerase IV is also a type II topoisomerase, generally composed of two ParC and two ParE subunits. guidetopharmacology.org Its specialized role is the decatenation (separation) of interlinked daughter chromosomes following DNA replication, a process critical for successful cell division. academicjournals.orgmdpi.comguidetopharmacology.org Like DNA gyrase, Topoisomerase IV's catalytic activity is inhibited by grepafloxacin. rsc.org

Formation of Stable Drug-Enzyme-DNA Cleavable Complexes

A key aspect of the molecular mechanism of fluoroquinolones, including grepafloxacin, is the formation of stable ternary complexes involving the drug, the target enzyme (DNA gyrase or Topoisomerase IV), and DNA. rsc.orgmdpi.comresearchgate.netresearchgate.netasm.org These "cleavable complexes" represent an arrested state of the enzyme's catalytic cycle, where the DNA backbone is cleaved, but the enzyme remains covalently attached to the DNA ends, and the drug is intercalated into the cleavage site. rsc.org The formation of these complexes effectively blocks the progression of DNA replication forks and transcription complexes along the DNA. rsc.orgresearchgate.netresearchgate.net While in vitro treatment with detergent and proteinase K can reveal these DNA breaks, in the living bacterial cell, the collision of replication or transcription machinery with these stable ternary complexes is thought to convert the transient DNA breaks into irreparable double-stranded breaks, ultimately leading to bacterial cell death. rsc.orgasm.org Quinolones are believed to stabilize this cleaved state by physically preventing the religation of the DNA strands. rsc.org

Comparative Analysis of Target Preference

Fluoroquinolones exhibit varying degrees of preference for either DNA gyrase or Topoisomerase IV, and this preference can be a significant determinant of their antibacterial spectrum and the mechanisms by which resistance emerges. oup.comresearchgate.netnih.govasm.orgucl.ac.be

(S)-Grepafloxacin Preferential Targeting of DNA Gyrase in Specific Bacterial Species (e.g., Streptococcus pneumoniae)

In Streptococcus pneumoniae, research indicates that grepafloxacin preferentially targets DNA gyrase. researchgate.netresearchgate.netnih.govidrblab.net Studies analyzing stepwise-selected resistant mutants of S. pneumoniae have shown that mutations in the gyrA gene, encoding a subunit of DNA gyrase, typically occur before mutations in the parC gene, which encodes a subunit of Topoisomerase IV. researchgate.netnih.gov This genetic evidence suggests that gyrase is the primary intracellular target for grepafloxacin in this species. researchgate.netnih.gov Structural differences in fluoroquinolones, such as the presence of a methyl group at the C-5 position in grepafloxacin, are proposed to influence this target specificity and favor interaction with gyrase in S. pneumoniae. researchgate.netnih.gov However, it is worth noting that some in vitro studies using purified enzymes have shown Topoisomerase IV to be more sensitive to grepafloxacin inhibition than gyrase in S. pneumoniae, highlighting a potential disparity between in vitro enzyme inhibition profiles and the observed intracellular target preference based on resistance development. asm.orgnih.gov

Distinctions from Other Fluoroquinolones in Target Prioritization

The target prioritization of fluoroquinolones differs among various members of the class and across different bacterial species. oup.comresearchgate.netnih.govasm.orgucl.ac.be Generally, in many Gram-negative bacteria, DNA gyrase is considered the primary target for older fluoroquinolones like ciprofloxacin (B1669076). oup.com Conversely, in many Gram-positive bacteria such as Staphylococcus aureus, Topoisomerase IV is frequently the more critical target. oup.comresearchgate.netasm.org

However, for Streptococcus pneumoniae, the primary target is dependent on the specific fluoroquinolone. nih.govucl.ac.benih.gov Unlike ciprofloxacin and levofloxacin (B1675101), which often primarily target Topoisomerase IV in S. pneumoniae, grepafloxacin, along with other newer agents like moxifloxacin (B1663623), sparfloxacin (B39565), and gatifloxacin (B573), tends to prioritize DNA gyrase in this species. researchgate.netnih.govucl.ac.benih.gov Some fluoroquinolones are characterized as "dual-targeting" agents due to their significant activity against both enzymes. nih.govasm.org The chemical structure of the quinolone, particularly substituents at positions C-5, C-7, and C-8, plays a crucial role in determining this target preference. rsc.orgresearchgate.netnih.govucl.ac.benih.gov The C-5 methyl substituent of grepafloxacin is specifically implicated in shifting its target preference towards gyrase in S. pneumoniae. researchgate.netnih.gov

Here is a summary of target preferences for some fluoroquinolones in S. pneumoniae:

FluoroquinolonePrimary Target in S. pneumoniae (based on resistance selection)
GrepafloxacinDNA Gyrase researchgate.netnih.gov
CiprofloxacinTopoisomerase IV nih.govucl.ac.benih.govoup.com
LevofloxacinTopoisomerase IV nih.govucl.ac.benih.govoup.com
MoxifloxacinDNA Gyrase researchgate.netucl.ac.benih.gov
SparfloxacinDNA Gyrase nih.govucl.ac.benih.gov
GatifloxacinDNA Gyrase nih.govucl.ac.benih.gov

Table 1: Primary Target Preference of Selected Fluoroquinolones in Streptococcus pneumoniae

Molecular Interactions at Enzymatic Active Sites

Fluoroquinolones, including grepafloxacin, inhibit bacterial growth by stabilizing a transient complex formed between the topoisomerase enzyme and DNA, known as the cleaved complex nih.govmdpi.comupc.edursc.org. This stabilization prevents the religation of the broken DNA strands, leading to the accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell nih.govoup.commdpi.comupc.edursc.org. The interaction occurs at the cleavage-ligation active site of the enzymes rsc.org.

Binding Affinity Studies with Purified DNA Gyrase and Topoisomerase IV

Fluoroquinolones bind to the DNA-enzyme complex at the interface between the protein and DNA nih.gov. While grepafloxacin was withdrawn from the market due to cardiac arrhythmia concerns wikipedia.org, studies have investigated its interaction with bacterial topoisomerases.

Research using purified DNA gyrase and topoisomerase IV from Streptococcus pneumoniae has shown that grepafloxacin is able to inhibit both enzymes, albeit with differential potency oup.comresearchgate.net. In one study, grepafloxacin, along with other quinolones, was found to inhibit S. pneumoniae topoisomerase IV at lower concentrations than those required for DNA gyrase, suggesting topoisomerase IV as the primary target in this organism oup.com. Specifically, IC50 values for the inhibition of DNA gyrase were reported to be at least ten times higher than those for topoisomerase IV oup.com.

Another study comparing grepafloxacin with gemifloxacin (B1671427) and trovafloxacin (B114552) against S. pneumoniae DNA gyrase from different strains indicated that grepafloxacin showed stronger activity than gemifloxacin against one strain, but gemifloxacin and trovafloxacin were jointly more potent against another strain oup.com. The data consistently indicated that for the S. pneumoniae strains tested, quinolone activity was at least four times greater against topoisomerase IV than against DNA gyrase oup.com.

QuinoloneEnzymeIC50 (µM) (DNA Supercoiling/Decatenation)CC25 (µM) (DNA Cleavage)Reference
GrepafloxacinS. pneumoniae GyraseHigher than Topo IVLower than Topo IV oup.com
GrepafloxacinS. pneumoniae Topo IVLower than GyraseHigher than Gyrase oup.com
CiprofloxacinS. pneumoniae Gyrase401.0 nih.gov
CiprofloxacinS. pneumoniae Topo IVNot specified (lower than Gyrase IC50)1.0 nih.gov
SparfloxacinS. pneumoniae Gyrase401.0 nih.gov
SparfloxacinS. pneumoniae Topo IVNot specified (lower than Gyrase IC50)1.0 nih.gov
Clinafloxacin (B351)S. pneumoniae Gyrase2.50.1 nih.gov
ClinafloxacinS. pneumoniae Topo IVNot specified (lower than Gyrase IC50)0.1 nih.gov
GemifloxacinS. aureus GyraseLower than CiprofloxacinNot specified asm.org
GemifloxacinS. aureus Topo IV0.4Not specified asm.org
CiprofloxacinS. aureus Topo IV3.0Not specified asm.org
MoxifloxacinS. aureus Topo IV1.0Not specified asm.org

The differential targeting between DNA gyrase and topoisomerase IV can vary depending on the specific quinolone and bacterial species mdpi.comscispace.comnih.govmdpi.com. In Gram-negative bacteria like Escherichia coli, DNA gyrase is often considered the primary target, while in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is frequently the primary target scispace.comnih.govmdpi.com. However, this is not a strict rule and can be drug-dependent mdpi.comnih.govmdpi.com.

Role of Metal Ions (e.g., Mg2+) in Quinolone-Enzyme-DNA Complex Stabilization

A crucial aspect of quinolone binding and stabilization of the cleaved complex is the involvement of a divalent metal ion, typically magnesium (Mg2+) oup.comrsc.orgnih.govmdpi.comacs.orgacs.orgmdpi.com. The 4-keto and 3-carboxyl groups of the quinolone structure are essential for chelating a Mg2+ ion upc.edunih.govmdpi.commdpi.com.

This metal ion acts as a bridge, coordinating the quinolone molecule to specific amino acid residues within the active site of the gyrase or topoisomerase IV enzyme nih.govoup.comrsc.orgnih.govmdpi.comacs.orgacs.org. Structural and functional studies have revealed that this interaction is mediated by a water-metal ion bridge nih.govoup.comrsc.orgnih.govmdpi.comacs.orgacs.org. The noncatalytic Mg2+ ion is coordinated with several water molecules, which in turn form hydrogen bonds with conserved serine and acidic residues in the enzyme's active site, such as Ser83 and Asp87 in E. coli GyrA (or equivalent residues in ParC/GrlA) nih.govoup.comrsc.orgnih.govmdpi.comacs.orgacs.org.

This water-metal ion bridge is critical for anchoring the quinolone within the enzyme-DNA complex and facilitating the stabilization of the cleaved DNA state nih.govoup.comnih.govmdpi.comacs.org. Mutations in the amino acid residues that form part of this bridge can diminish the susceptibility of the enzymes to fluoroquinolones, contributing to antibiotic resistance nih.govoup.commdpi.comacs.org. The presence of Mg2+ is necessary for quinolone action and DNA cleavage by the topoisomerases oup.comupc.edu.

The chelation of Mg2+ by the quinolone occurs before binding to the cleaved topoisomerase IV-DNA complex, and this complex then utilizes specific residues, like Asp83, for entry into the binding pocket upc.edu. Mutations that disrupt the capacity to bind the quinolone-Mg2+ complex can prevent quinolone binding upc.edu.

Structure Activity Relationships Sar of S Grepafloxacin

Influence of Substituents on Antimicrobial Activity and Target Specificity

Modifications at various positions of the quinolone nucleus have been shown to impact the spectrum of activity, potency, and interaction with bacterial topoisomerases.

Grepafloxacin (B42181) possesses a methyl group at the C-5 position of the quinoline (B57606) core, a feature that distinguishes it from ciprofloxacin (B1669076), which has a hydrogen at this position nih.govoup.comnih.govasm.org. Research suggests that this C-5 methyl substituent plays a role in influencing the preferential targeting of bacterial topoisomerases. Studies in Streptococcus pneumoniae indicated that the C-5 methyl group of grepafloxacin appears to favor DNA gyrase as the primary target, in contrast to ciprofloxacin and a 5-H analogue which preferentially target topoisomerase IV in this organism nih.govasm.org. The presence of a substituent at C-5 can influence quinolone targeting, and the methyl group at this position is associated with enhanced activity against Gram-positive bacteria oup.comnih.govasm.org.

The C-7 position of the quinolone structure is a critical site for substitution, significantly impacting the compound's potency, antibacterial spectrum, solubility, and pharmacokinetic properties rroij.com. Grepafloxacin features a methyl-substituted piperazine (B1678402) ring at this position nih.govnih.gov. The incorporation of nitrogen heterocycles, such as piperazin-1-yl and its derivatives, at C-7 is common among fluoroquinolones and has been extensively studied rroij.com. The methylpiperazine substituent at position 7 in grepafloxacin is linked to its enhanced activity against Gram-positive bacteria and contributes to a longer half-life nih.gov. The alkylation of the piperazine ring at C-7 is known to augment the activity against Gram-positive pathogens nih.govrsc.org. Specifically, grepafloxacin differs from ciprofloxacin by the addition of a methyl group at the C-3" position of the 7-piperazinyl ring nih.govasm.org.

The presence of a fluorine atom at position C-6 is a hallmark of fluoroquinolones and is widely recognized as crucial for high antibacterial potency rroij.combrieflands.compsu.eduptfarm.pl. This electronegative substituent enhances the molecule's lipophilicity and improves its penetration into bacterial cells rroij.combrieflands.com. Furthermore, the C-6 fluorine atom increases the affinity for and inhibitory activity against bacterial DNA gyrase rroij.combrieflands.comoup.com. While the C-6 fluorine is considered essential for high activity, some newer quinolones without a fluorine at this position have demonstrated potent activity, suggesting that other structural modifications can compensate for its absence brieflands.com.

The substituent at the N-1 position of the quinolone core also plays a significant role in determining antibacterial activity. Grepafloxacin features a cyclopropyl (B3062369) group at N-1 nih.govpsu.eduresearchgate.net. The cyclopropyl substituent at this position is considered optimal for achieving high potency in many fluoroquinolones ptfarm.plresearchgate.net. It contributes to superior antibacterial action, particularly against Gram-negative organisms researchgate.netresearchgate.net. The N-1 cyclopropyl group, in conjunction with other strategic substitutions, can also enhance activity against certain atypical pathogens like Mycoplasma and Chlamydia oup.com. While bulky groups at N-1 can diminish activity, smaller substituents like cyclopropyl and difluorophenyl have been shown to increase potency ptfarm.pl.

Impact of the C-6 Fluorine Atom on Potency

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of a molecule can profoundly influence its interaction with biological targets and, consequently, its activity.

Grepafloxacin exists as a racemic mixture, containing both (R) and (S) enantiomers nih.govwikipedia.orgvulcanchem.comncats.io. The molecule possesses a chiral center at position 5 of the quinolone core vulcanchem.com. While one source indicates that both stereoisomers of grepafloxacin have the same antimicrobial activity nih.gov, other research on related floxacins, such as ofloxacin (B1677185), has demonstrated significant differences in the biological activity between enantiomers. For instance, the (S)-enantiomer of ofloxacin (levofloxacin) is reported to be substantially more potent (8 to 128 times) than the racemate against both Gram-negative and Gram-positive bacteria, with the S-antipode showing greater activity in bacterial and cell-free enzyme assays ptfarm.plgoogle.com.

Furthermore, investigations into other biological activities of grepafloxacin have revealed stereoisomer-specific effects. In studies evaluating the priming effect on neutrophil respiratory burst, the R(+) enantiomer of grepafloxacin induced a more potent effect than the S(-) enantiomer ncats.io. This suggests that while the antimicrobial potency mediated by topoisomerase inhibition might be similar between grepafloxacin enantiomers according to one report nih.gov, other biological interactions can be stereoselective.

Correlations between Molecular Conformation and Target Binding

Fluoroquinolones, including (S)-Grepafloxacin, exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination rjptonline.orgrsc.org. The mechanism involves stabilizing a transient enzyme-DNA complex where the DNA is cleaved, ultimately leading to bacterial cell death rsc.orgnih.govmdpi.com. The binding of fluoroquinolones to these targets occurs at specific sites, primarily within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits, and involves interaction with the DNA cleavage complex rsc.orgnih.govnih.gov.

The molecular conformation of a fluoroquinolone plays a significant role in its ability to bind effectively to these enzyme-DNA complexes and exert its inhibitory activity. Studies involving molecular docking and structural analysis of fluoroquinolone-enzyme-DNA ternary complexes have provided insights into these correlations mdpi.commdpi.comfortuneonline.orgupc.edu.

A key interaction involves the C3-C4 keto-acid moiety of the fluoroquinolone structure. This part of the molecule participates in forming a crucial water-metal ion bridge with conserved amino acid residues in the GyrA (or ParC) subunit, typically involving a serine and an acidic residue, mediated by a noncatalytic magnesium ion rsc.orgupc.eduoup.comacs.org. This interaction helps anchor the fluoroquinolone within the binding site oup.comacs.org. The specific conformation of the keto-acid group is essential for properly coordinating with the magnesium ion and the surrounding water molecules to establish this bridge upc.edu.

The binding site for fluoroquinolones is located at the DNA cleavage site, where the drug intercalates between DNA bases adjacent to the scissile phosphodiester bonds mdpi.commdpi.com. This intercalation, influenced by the drug's conformation, sterically interferes with the DNA religation reaction mdpi.com. Crystal structures of fluoroquinolone-gyrase-DNA complexes illustrate the drug's position intercalated between DNA base pairs, highlighting the importance of the molecule's shape and flexibility to fit into this space mdpi.comupc.edurcsb.org.

Conformational changes in the target enzymes themselves can also influence fluoroquinolone binding. Studies suggest that quinolones may preferentially target specific conformations of the enzymes, such as the ATP-bound closed conformation of topoisomerase IV in Streptococcus pneumoniae nih.gov. Mutations in the enzyme that affect its conformation or the dynamics of its domains can impact drug binding affinity and lead to resistance nih.govnih.gov.

Molecular modeling and docking simulations are valuable tools for understanding the conformational aspects of fluoroquinolone binding. These techniques can predict binding modes and assess the affinity of different conformations for the target site rjptonline.orgmdpi.comupc.edu. While docking studies can provide insights into potential binding orientations, their correlation with experimental activity can sometimes be mild, suggesting the complexity of accurately reproducing the bound conformation and interactions rjptonline.org.

Bacterial Resistance Mechanisms to S Grepafloxacin

Chromosomal Mutations in Target Enzymes

Resistance to fluoroquinolones is frequently mediated by chromosomal mutations that alter the drug's bacterial targets, DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.

Mutations within Quinolone Resistance-Determining Regions (QRDRs)

Point mutations within specific regions of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a primary mechanism of resistance. These areas are known as the quinolone resistance-determining regions (QRDRs). Mutations in the QRDRs lead to amino acid substitutions in the enzyme subunits, reducing the binding affinity of fluoroquinolones, including (S)-grepafloxacin, to the bacterial DNA-enzyme complex. bldpharm.comwikipedia.orgnih.gov

Alterations in GyrA and GyrB Subunits of DNA Gyrase

DNA gyrase, a type II topoisomerase, is composed of two GyrA and two GyrB subunits. It is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA packaging and replication. Mutations in the QRDR of gyrA are commonly observed in fluoroquinolone-resistant isolates. These mutations, such as those at positions Ser83 and Asp87 in Escherichia coli GyrA, can significantly decrease the susceptibility of the enzyme to inhibition by quinolones. nih.gov While gyrB mutations can also contribute to resistance, they are generally less frequent than gyrA mutations. Studies involving grepafloxacin (B42181) have shown that mutations in gyrA can precede those in parC in some organisms like Streptococcus pneumoniae, indicating gyrase as a primary target.

Alterations in ParC and ParE Subunits of Topoisomerase IV

Topoisomerase IV, another type II topoisomerase consisting of two ParC and two ParE subunits, is primarily involved in the decatenation of replicated chromosomes. Mutations in the QRDR of parC are also a significant mechanism of fluoroquinolone resistance, particularly in Gram-positive bacteria where topoisomerase IV is often the primary target. Mutations in parE can also contribute to resistance, often in conjunction with mutations in parC or gyrA. bldpharm.com Research with grepafloxacin in S. pneumoniae has demonstrated that while gyrA mutations may occur first, subsequent mutations in parC contribute to increased resistance levels.

Stepwise Selection of Mutations Conferring Resistance

High levels of resistance to fluoroquinolones, including grepafloxacin, often develop through the stepwise accumulation of multiple mutations in the target enzymes. wikipedia.org This process typically involves initial mutations in the primary target enzyme, followed by mutations in the secondary target, and potentially additional mutations in either enzyme or other resistance determinants. Studies selecting S. pneumoniae mutants stepwise with grepafloxacin have shown a pattern where mutations in gyrA are selected first, followed by mutations in parC. This stepwise acquisition of mutations leads to incremental increases in the minimum inhibitory concentration (MIC) of the antibiotic.

Table 1 illustrates a hypothetical stepwise selection of mutations and corresponding increases in grepafloxacin MICs based on research findings.

Step of SelectionObserved Mutation(s) (Example)Grepafloxacin MIC Increase (Fold) (Example)
First StepgyrA mutation (e.g., Ser81F or Ser81Y in S. pneumoniae)4 to 8
Second StepAdditional gyrA mutation or first parC mutationFurther increase
Third StepMutations in both gyrA and parCSignificant increase (e.g., 32 to 64 in S. pneumoniae)

Note: Specific mutations and MIC increases can vary depending on the bacterial species and the specific experimental conditions.

Efflux Pump Systems

Bacterial efflux pumps are membrane-bound transporters that actively extrude antimicrobial agents from the bacterial cell, thereby reducing the intracellular concentration of the drug below its therapeutic level. This mechanism can contribute to intrinsic resistance or lead to acquired resistance when efflux pump expression is increased or the pump's substrate specificity changes.

Role of Specific Efflux Transporters (e.g., NorA, ABCB1, P-glycoprotein, MRP2, BCRP) in Extruding this compound

While efflux pumps are a known mechanism of fluoroquinolone resistance in bacteria, the specific role of various transporters in extruding this compound varies depending on the bacterial species. For instance, the NorA efflux pump in Staphylococcus aureus is a well-characterized transporter of some fluoroquinolones. However, grepafloxacin is reported as not being recognized by the NorA efflux mechanism in Staphylococcus aureus, suggesting that NorA-mediated efflux is not a primary mechanism of resistance to grepafloxacin in this organism.

Genetic Regulation and Expression of Efflux Pumps

Efflux pumps are a significant contributor to antibiotic resistance in bacteria, actively transporting various substrates, including antibiotics like fluoroquinolones, out of the bacterial cell. mdpi.comnih.govfrontiersin.org The expression of genes encoding these efflux pumps is often tightly controlled by complex regulatory networks within the bacterial cell. mdpi.comnih.govfrontiersin.orgtandfonline.comtandfonline.com Mutations in regulatory genes can lead to the overexpression of efflux pumps, resulting in increased extrusion of the antibiotic and consequently reduced intracellular concentration and increased resistance. nih.govfrontiersin.orgtandfonline.comtandfonline.com For instance, in Salmonella enterica serovar Typhimurium, the expression of the AcrAB-TolC efflux pump is influenced by multiple transcriptional regulators, such as RamA, whose expression can be altered in response to environmental conditions or efflux inhibition. nih.gov Overexpression of efflux pumps like AcrAB-TolC in Enterobacteriaceae or MexAB-OprM in Pseudomonas aeruginosa are well-documented mechanisms contributing to fluoroquinolone resistance. mdpi.comnih.govcaister.comnih.gov These multidrug efflux pumps, often chromosomally encoded, can expel a wide range of structurally diverse compounds. frontiersin.orgtandfonline.comcaister.com

Inhibition of Efflux Pumps as a Strategy to Restore Susceptibility

Given the crucial role of efflux pumps in mediating antibiotic resistance, inhibiting their activity has emerged as a potential strategy to restore bacterial susceptibility to antibiotics like this compound. frontiersin.orgtandfonline.comcaister.commdpi.com Efflux pump inhibitors (EPIs) can disrupt the function of these pumps, preventing the extrusion of antibiotics and leading to increased intracellular drug accumulation. mdpi.com Studies have shown that combining EPIs with antibiotics can enhance antimicrobial activity and reduce the minimum inhibitory concentration (MIC) of the antibiotic. caister.commdpi.com For example, synthetic EPIs like D13-9001 and MBX2319 have been shown to interact with efflux pumps like MexAB-OprM and AcrAB-TolC, leading to increased accumulation of antibiotics in pathogens. mdpi.com MBX2319, for instance, decreased the MIC of ciprofloxacin (B1669076), levofloxacin (B1675101), and piperacillin (B28561) against E. coli. mdpi.com While research on EPIs specifically in combination with this compound is less commonly detailed in the provided sources, the principle of efflux pump inhibition to restore susceptibility is a general strategy applicable to fluoroquinolone resistance mediated by these pumps. frontiersin.orgtandfonline.comcaister.commdpi.com The effectiveness of EPIs can be influenced by the level of efflux pump expression in the bacterial strain. nih.govcaister.com

Altered Membrane Permeability

Another mechanism bacteria employ to reduce intracellular drug concentration is by altering the permeability of their cell membrane, thereby limiting the influx of the antibiotic. mdpi.comoup.commdpi.commdpi.comoup.comresearchgate.netnih.gov This is particularly relevant for Gram-negative bacteria, which possess an outer membrane that acts as a barrier. mdpi.commdpi.comresearchgate.netnih.gov

Mechanisms of Reduced Drug Uptake into Bacterial Cells

Reduced drug uptake can occur due to changes in the bacterial cell envelope that decrease its permeability to the antibiotic. oup.commdpi.comoup.com For hydrophilic compounds like some fluoroquinolones, entry into Gram-negative bacteria is often facilitated by protein channels in the outer membrane called porins. mdpi.commdpi.comresearchgate.netnih.gov Alterations in these porins can significantly impact the amount of drug that enters the cell. oup.commdpi.comoup.comresearchgate.netnih.gov

Impact of Outer Membrane Porin Modifications

Modifications to outer membrane porins are a key mechanism of reduced drug uptake in Gram-negative bacteria. oup.comcaister.commdpi.comresearchgate.netnih.gov These modifications can include decreased expression levels of certain porins, the loss of functional porins, or structural changes within the porin channels themselves. oup.commdpi.comresearchgate.netnih.gov For example, a decrease in the expression of OmpF, a major outer membrane porin in E. coli, has been linked to increased resistance to fluoroquinolones. rsc.orgoup.com Mutations within porin channels, particularly in the constriction region, can lead to altered antibiotic translocation and increased resistance. mdpi.com These changes effectively create a barrier that hinders the passage of this compound into the bacterial cytoplasm, reducing its concentration at the target sites. oup.commdpi.comoup.comresearchgate.netnih.gov

Plasmid-Mediated Resistance Mechanisms

In addition to chromosomally encoded resistance mechanisms, bacteria can acquire resistance genes through mobile genetic elements like plasmids. rsc.orgmdpi.comoup.comekb.egnih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms are particularly concerning as they can be horizontally transferred between bacteria, facilitating the rapid spread of resistance. oup.comnih.gov

Acquired Resistance Genes (e.g., Qnr proteins, AAC(6')-Ib-cr)

Several acquired genes contribute to PMQR, including those encoding Qnr proteins and the aminoglycoside acetyltransferase AAC(6')-Ib-cr. mdpi.comcaister.commdpi.comekb.egnih.govmcmaster.camdpi.combmbreports.org

Qnr Proteins: Qnr proteins are a family of proteins that protect bacterial DNA gyrase and topoisomerase IV from quinolone inhibition. mdpi.comoup.comekb.egnih.gov They achieve this by binding to the enzymes and preventing the quinolone from binding effectively or stabilizing the enzyme-DNA complex in a way that prevents the drug from exerting its lethal effect. oup.comekb.egnih.gov The first Qnr protein identified was QnrA, followed by other variants such as QnrB and QnrS. mdpi.comekb.eg While Qnr proteins typically confer low-level resistance to fluoroquinolones, their presence can facilitate the selection of higher-level chromosomal resistance mutations. nih.gov Plasmids carrying qnr genes have been found in various bacterial species and contribute to reduced susceptibility to fluoroquinolones, including grepafloxacin. rsc.orgmdpi.comoup.comekb.egnih.govbsgdtphcm.vnoup.com For example, the pMG252 plasmid has been shown to enhance resistance to various quinolones, including grepafloxacin, by 4- to 16-fold. oup.com

AAC(6')-Ib-cr: The aac(6')-Ib-cr gene is a variant of the common aminoglycoside acetyltransferase gene aac(6')-Ib. mcmaster.camdpi.combmbreports.org This variant confers reduced susceptibility not only to certain aminoglycosides but also to some fluoroquinolones, including ciprofloxacin and norfloxacin (B1679917), by acetylating their piperazinyl amine group. mdpi.combmbreports.org This enzymatic modification reduces the antibacterial activity of the affected fluoroquinolones. mdpi.com The aac(6')-Ib-cr gene is often found on plasmids, contributing to the spread of resistance. nih.govbmbreports.org

The presence of aac(6')-Ib-cr can lead to increased MIC values for fluoroquinolones. The following table illustrates the impact of the aac(6')-Ib-cr variant on the mean MIC values of ciprofloxacin in E. coli strains in one study:

Gene Variant PresentMean Ciprofloxacin MIC (µg/mL)
aac(6')-Ib (Wild-type)13.12 bmbreports.org
aac(6')-Ib-cr Variant14.47 bmbreports.org
Both aac(6')-Ib and aac(6')-Ib-cr11.76 bmbreports.org

Note: Data derived from a study on E. coli isolates and ciprofloxacin resistance, illustrating the potential impact of the aac(6')-Ib-cr variant on fluoroquinolone MICs. bmbreports.org

These plasmid-mediated mechanisms, along with reduced drug accumulation and target modifications, contribute to the complex landscape of bacterial resistance to fluoroquinolones like this compound.

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) plays a significant role in the dissemination of antibiotic resistance genes among bacterial populations. veterinarypaper.comfrontiersin.org This process allows bacteria to acquire genetic material, including antibiotic resistance genes (ARGs), from other bacteria through mechanisms such as transformation, transduction, and conjugation. veterinarypaper.com HGT is considered a highly efficient and rapid means of transferring resistance between different bacterial species and strains, contributing significantly to the emergence and spread of multidrug resistance. veterinarypaper.comfrontiersin.org

Plasmid-mediated quinolone resistance (PMQR) genes are a notable example of resistance determinants spread via HGT. researchgate.netresearchgate.net These genes can confer reduced susceptibility to fluoroquinolones, although often at lower levels compared to high-level resistance mediated by chromosomal mutations in topoisomerase genes. researchgate.net Common PMQR mechanisms include:

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition. researchgate.net Various qnr genes (e.g., qnrA, qnrB, qnrS) have been identified and can be transferred between bacteria on mobile genetic elements like plasmids. researchgate.netresearchgate.net

Aminoglycoside acetyltransferase AAC(6')-Ib-cr: This enzyme can acetylate certain fluoroquinolones that possess a piperazinyl substituent, such as ciprofloxacin and norfloxacin, reducing their activity. asm.org The gene encoding this enzyme, aac(6')-Ib-cr, is often found on plasmids and can be co-transferred with other resistance genes. asm.org

Efflux pumps: While efflux pumps can be chromosomally encoded, genes encoding some efflux pumps or their regulatory elements contributing to fluoroquinolone resistance can also be acquired or upregulated through HGT mechanisms. mq.edu.aubiorxiv.orgfigshare.comresearchgate.net Increased expression or acquisition of efflux pump genes leads to reduced intracellular concentration of the antibiotic, thereby decreasing its effectiveness. mdpi.comresearchgate.netmdpi.com

Studies have demonstrated the transferability of PMQR genes among enteric bacteria isolated from various sources, highlighting the role of HGT in disseminating quinolone resistance. researchgate.net Gene transfer experiments have shown that the transfer of plasmids bearing PMQR genes can lead to a significant increase in the minimum inhibitory concentrations (MICs) of quinolones for recipient bacteria. researchgate.net

In Vitro Studies on Resistance Development and Cross-Resistance Profiles

In vitro studies have investigated the potential for bacteria to develop resistance to grepafloxacin and have examined cross-resistance patterns with other fluoroquinolones. Resistance to grepafloxacin through spontaneous mutation in vitro occurs at a low frequency. fda.gov However, the mutation frequency can be higher for certain microorganisms, such as Pseudomonas species and Stenotrophomonas maltophilia. fda.gov When resistance develops, it typically occurs through slow, stepwise increases in MICs. fda.gov

Studies involving sequential subculturing of bacteria in subinhibitory concentrations of grepafloxacin and other quinolones have demonstrated the selection of resistant mutants. nih.govnih.govasm.org For instance, in Streptococcus pneumoniae, subculturing in grepafloxacin led to the selection of mutants with increased MICs. nih.govasm.org The MICs for grepafloxacin rose from initial values (e.g., 0.06 to 0.25 µg/ml) to higher levels (e.g., 0.5 to 8.0 µg/ml) after several passages. nih.govasm.org This stepwise increase in MIC is characteristic of resistance development mediated by chromosomal mutations, often in the genes encoding DNA gyrase and topoisomerase IV. fda.govnih.gov Double mutations in both parC and gyrA genes have been linked to high-level quinolone resistance in S. pneumoniae. nih.govasm.org

Cross-resistance among fluoroquinolones is a common observation in resistant isolates, although the degree can vary. oup.com In vitro studies have shown that mutants selected by exposure to one fluoroquinolone often exhibit cross-resistance to other quinolones. nih.gov For example, Gram-negative bacilli mutants selected by in vitro exposure to either grepafloxacin or ciprofloxacin showed complete cross-resistance to several other quinolones tested. nih.gov

However, some organisms resistant to other quinolones may retain susceptibility to grepafloxacin, suggesting that the cross-resistance is not always complete and can depend on the specific resistance mechanisms present in the bacterium. fda.gov The rank order of fluoroquinolones with respect to the selection of resistance in S. pneumoniae in one in vitro model indicated that ciprofloxacin was most likely to select for resistance, followed by grepafloxacin, moxifloxacin (B1663623), and trovafloxacin (B114552), with levofloxacin and clinafloxacin (B351) being less likely. asm.org

The involvement of efflux mechanisms in resistance and cross-resistance has also been suggested by in vitro studies. asm.org In the presence of efflux pump inhibitors like reserpine, the MICs of some fluoroquinolones, including ciprofloxacin and levofloxacin, were reduced in certain resistant mutants, indicating that efflux contributes to their resistance profiles. asm.org

Table 1: In Vitro Resistance Development in Streptococcus pneumoniae (Representative Data)

FluoroquinoloneInitial MIC Range (µg/ml)Final MIC Range (µg/ml) after PassagesNumber of Passages
Grepafloxacin0.06 - 0.250.5 - 8.05 - 23
Ciprofloxacin0.5 - 4.04.0 - 32.07 - 12
Levofloxacin0.5 - 1.04.0 - 6414 - 49
Sparfloxacin (B39565)0.125 - 0.251.0 - 16.08 - 26
Trovafloxacin0.06 - 0.1250.5 - 8.06 - 28

Data compiled from search results nih.govasm.org. Note that these ranges represent observations across multiple strains and passages.

Table 2: Cross-Resistance Among Quinolone-Resistant Streptococcus pneumoniae Mutants

FluoroquinoloneNumber of Mutants Resistant In Vitro (out of 48 tested mutants with elevated MICs to at least one quinolone)
Ciprofloxacin33
Grepafloxacin31
Sparfloxacin34
Levofloxacin28
Trovafloxacin9

Data compiled from search result asm.org.

These in vitro findings underscore the potential for the development of resistance to grepafloxacin through stepwise mutations and the frequent occurrence of cross-resistance with other fluoroquinolones, mediated by target modifications and efflux mechanisms.

Preclinical and in Vitro Pharmacological Studies of S Grepafloxacin

In Vitro Antimicrobial Spectrum and Potency

Grepafloxacin (B42181) has demonstrated a broad spectrum of activity against a wide range of clinically relevant bacteria, encompassing both Gram-positive and Gram-negative organisms, as well as atypical microorganisms. jst.go.jpdrugbank.comnih.gov Its antibacterial action is primarily mediated by the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair. drugbank.comnih.govfda.gov

Activity against Gram-Positive Bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

Grepafloxacin exhibits potent in vitro activity against Gram-positive bacteria, including key respiratory pathogens like Streptococcus pneumoniae and Staphylococcus aureus. nih.govresearchgate.net Its activity against Gram-positive organisms has been reported as comparable to or superior to that of some other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185). jst.go.jp Notably, penicillin-resistant strains of Streptococcus pneumoniae have shown undiminished in vitro susceptibility to grepafloxacin. fda.gov Studies have indicated that grepafloxacin's activity is also significant against methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CNS). jst.go.jp

Activity against Gram-Negative Bacteria (e.g., Haemophilus influenzae, Moraxella catarrhalis, Enterobacteriaceae)

Grepafloxacin also demonstrates activity against a range of Gram-negative bacteria. jst.go.jpdrugbank.comnih.gov It has shown good activity against important respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis. drugbank.comoup.comnih.gov While generally less active than ciprofloxacin against most Gram-negative bacteria, its activity has been found to be comparable to that of sparfloxacin (B39565) and ofloxacin. jst.go.jp Grepafloxacin has also shown activity against various Enterobacteriaceae. jst.go.jpnih.gov

Activity against Atypical Microorganisms (e.g., Mycoplasma spp., Ureaplasma urealyticum, Chlamydia spp., Legionella spp.)

A significant aspect of grepafloxacin's in vitro profile is its activity against atypical microorganisms, which are common causes of respiratory and genitourinary infections. drugbank.comnih.govnih.gov Studies have shown grepafloxacin to be active against Mycoplasma pneumoniae, Mycoplasma hominis, Ureaplasma urealyticum, Chlamydia pneumoniae, Chlamydia trachomatis, and Legionella spp. oup.comnih.govoup.comasm.org Against Chlamydia species, grepafloxacin was found to be significantly more active than ofloxacin and showed activity similar to that of doxycycline. oup.comnih.gov It also demonstrated potent activity against Mycoplasma hominis and Legionella spp. oup.comnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are key indicators of an antimicrobial agent's potency. Grepafloxacin is generally bactericidal at concentrations at or slightly above the MIC. fda.gov Studies have determined MIC and MBC values for grepafloxacin against a variety of bacteria, providing quantitative measures of its in vitro activity. oup.comnih.gov For instance, MIC90 values for Streptococcus pneumoniae, including penicillin-insensitive or -resistant strains, were reported as low compared to some reference drugs. jst.go.jp MBCs of grepafloxacin have been found to be comparable to or lower than those of some other fluoroquinolones for certain organisms. oup.com

Here is a table summarizing some representative in vitro activity data for Grepafloxacin:

MicroorganismMIC Range (mg/L)MIC90 (mg/L)NotesSource
Streptococcus pneumoniae0.25Highly active, including penicillin-resistant strains. researchgate.netoup.com oup.com
Staphylococcus aureusPotent activity, including MRSA. jst.go.jpresearchgate.net jst.go.jpresearchgate.net
Haemophilus influenzae0.02Highly active. oup.comoup.com oup.com
Moraxella catarrhalis0.02Highly active. oup.comoup.com oup.com
Chlamydia pneumoniae0.06-0.12More active than ofloxacin, similar to doxycycline. oup.comnih.gov oup.comnih.gov
Chlamydia trachomatis0.06-0.12More active than ofloxacin, similar to doxycycline. oup.comnih.govoup.com oup.comnih.gov
Mycoplasma pneumoniae0.06-0.5More active than ofloxacin. oup.comnih.govoup.com oup.comnih.gov
Mycoplasma hominis0.015-0.050.06Highly susceptible. oup.comnih.govoup.com oup.comnih.govoup.com
Ureaplasma urealyticum0.12-1.0More active than ofloxacin. oup.comnih.govoup.com oup.comnih.gov
Legionella spp.0.008-0.03Highly active, equivalent to ofloxacin, clarithromycin (B1669154), rifampicin. oup.comnih.gov oup.comnih.gov

Note: MIC and MIC90 values can vary depending on the specific strain, testing methodology, and study. The values presented are representative ranges or specific findings from cited studies.

Cellular and Subcellular Distribution Studies

Understanding the interaction of an antibiotic with bacterial cellular components is crucial for elucidating its mechanism of action and potential for penetration.

Interactions with Bacterial Cell Membranes and Liposomes

Studies investigating the interaction of grepafloxacin with bacterial cell membranes and model systems like liposomes have provided insights into its cellular distribution. Research using large unilamellar liposomes composed of different phospholipids (B1166683) has shown that grepafloxacin exhibits a measurable affinity for lipid environments. acs.orgup.pt The partition coefficient of grepafloxacin was found to be higher in negatively charged liposomes compared to neutral ones, suggesting an ionic interaction between the cationic form of the drug at physiological pH and the negatively charged phosphate (B84403) groups of phospholipids. acs.orgup.pt Fluorescence studies have indicated that grepafloxacin is located near the phospholipid headgroups rather than being deeply embedded within the lipid bilayers. acs.orgup.pt This interaction with the negatively charged bacterial membrane surface, particularly in Gram-positive bacteria which have a thicker peptidoglycan layer external to the membrane, has been suggested as a potential factor contributing to grepafloxacin's enhanced activity against these organisms. acs.orgup.ptbiorxiv.org

Investigation of Intracellular Accumulation

Studies have investigated the intracellular accumulation of Grepafloxacin in various cell types, highlighting its ability to penetrate host cells, which is relevant for treating infections caused by intracellular pathogens. The uptake of Grepafloxacin by a human monocytic cell line, THP-1, was compared with that of ciprofloxacin. Grepafloxacin readily entered THP-1 cells within 5 minutes. nih.gov At steady-state (37°C; 60 min), the intracellular to extracellular drug concentration (IC/EC) ratio of Grepafloxacin was approximately 2.4-fold higher than that of ciprofloxacin. nih.gov Specifically, the IC/EC ratio for Grepafloxacin was 11.9 ± 1.7 (n = 13), while that for ciprofloxacin was 5.0 ± 1.3 (n = 13). nih.gov

The uptake ratios for both fluoroquinolones decreased at a low incubation temperature (4°C), in paraformaldehyde-treated dead cells, and at a low extracellular pH (pH 6.0), suggesting that penetration involves more than simple passive diffusion. nih.gov However, the ratios were not influenced by high extracellular pH (pH 9.0). nih.gov Characterization of fluoroquinolone uptake suggests that these drugs penetrate the THP-1 membrane by passive diffusion and, in part, via an active transport system. nih.gov

Further studies in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated adherent THP-1 cells (THP-1 macrophages) showed that the IC/EC ratios for both Grepafloxacin and ciprofloxacin were significantly higher in macrophages than in monocytes. nih.gov Comparative studies examining the uptake of other fluoroquinolones (levofloxacin, tosufloxacin, and sparfloxacin) by THP-1 monocytes indicated that the IC/EC ratio of Grepafloxacin was comparable to that of sparfloxacin and significantly higher than that of the other tested fluoroquinolones. nih.gov These results suggest that Grepafloxacin exhibits better intracellular accumulation than ciprofloxacin and other fluoroquinolones in human monocytic and macrophage-like cells. nih.gov

Studies in rats evaluating biopharmaceutical characteristics after nebulized aerosol or intravenous administration demonstrated that Grepafloxacin accumulates in epithelial lining fluid (ELF) and alveolar macrophages. asm.orgresearchgate.net At postdistribution equilibrium, the ratio of estimated ELF versus unbound plasma drug concentrations for Grepafloxacin was 19.1 ± 10.5, which was higher than that for ciprofloxacin (4.0 ± 5.3) and moxifloxacin (B1663623) (12.6 ± 7.3). asm.org The K values estimated in uptake experiments to characterize fluoroquinolone accumulation in alveolar macrophages were 25.2 ± 0.9 for Grepafloxacin, 1.5 ± 0.1 for ciprofloxacin, and 4.3 ± 0.7 for moxifloxacin. asm.org This greater accumulation of Grepafloxacin in ELF and alveolar macrophages compared to ciprofloxacin and moxifloxacin in rats has been observed. asm.orgresearchgate.net

Table 1: Intracellular Accumulation (IC/EC Ratios) in THP-1 Cells

FluoroquinoloneCell TypeIC/EC Ratio (Steady-State, 60 min)
GrepafloxacinTHP-1 Monocytes11.9 ± 1.7
CiprofloxacinTHP-1 Monocytes5.0 ± 1.3
GrepafloxacinTHP-1 MacrophagesSignificantly higher than monocytes
CiprofloxacinTHP-1 MacrophagesSignificantly higher than monocytes
SparfloxacinTHP-1 MonocytesComparable to Grepafloxacin
Levofloxacin (B1675101)THP-1 MonocytesSignificantly lower than Grepafloxacin
TosufloxacinTHP-1 MonocytesSignificantly lower than Grepafloxacin

Data derived from Reference nih.gov.

Table 2: ELF-to-Unbound Plasma Concentration Ratios in Rats

FluoroquinoloneRatio (Postdistribution Equilibrium)
Grepafloxacin19.1 ± 10.5
Ciprofloxacin4.0 ± 5.3
Moxifloxacin12.6 ± 7.3

Data derived from Reference asm.org.

Pharmacodynamic Modeling in Preclinical Systems

Pharmacodynamic studies in preclinical systems aim to understand the relationship between drug concentration and antimicrobial effect, including the rate and extent of bacterial killing and residual effects after drug exposure.

Time-Kill Kinetics and Post-Antibiotic Effects in Bacterial Cultures

Grepafloxacin is bactericidal at concentrations equal to or slightly greater than minimum inhibitory concentrations (MICs). fda.gov In vitro time-kill studies have demonstrated the bactericidal activity of Grepafloxacin against various pathogens. For example, Grepafloxacin showed excellent bactericidal activity at concentrations above the MIC (2.5 and 5 × MIC) against Streptococcus pneumoniae in vitro. oup.com

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. Studies have investigated the PAE of Grepafloxacin against a range of Gram-positive and Gram-negative bacteria. Measurable PAEs for Grepafloxacin ranged between 0 and 1.8 hours against 12 tested strains, including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae. nih.govnih.gov When compared to other agents, Grepafloxacin's PAEs were generally within a similar range to ciprofloxacin and sparfloxacin, though shorter than those observed for clarithromycin against some strains. nih.govnih.gov

The post-antibiotic sub-MIC effect (PAE-SME) occurs when bacterial growth is further suppressed or inhibited by exposure to subinhibitory concentrations of the antibiotic following a period of supra-MIC exposure. Reexposure to subinhibitory concentrations of Grepafloxacin increased the PAEs against some strains tested. nih.govnih.gov

In comparative pharmacodynamic studies with trovafloxacin (B114552), Grepafloxacin induced PAEs against all tested strains. oup.com Trovafloxacin generally induced longer PAEs against Gram-positive strains compared to Grepafloxacin, while Grepafloxacin exhibited longer PAEs against certain Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. oup.com For instance, the PAE of Grepafloxacin for a penicillin-sensitive strain of S. pneumoniae was 1.8 hours, compared to 7.3 hours for trovafloxacin. oup.com However, against E. coli, Grepafloxacin showed a PAE of 3.3 hours versus 1.0 hour for trovafloxacin. oup.com Prolonging of PAEs was noted for all bacteria when exposed to sub-MICs in the post-antibiotic phase for both Grepafloxacin and trovafloxacin. oup.com

Table 3: Measurable Post-Antibiotic Effects (PAEs) of Grepafloxacin

Bacterial Strain ExamplesPAE Range (hours)
Gram-Positive and Gram-Negative Bacteria0 - 1.8

Data derived from References nih.govnih.gov.

Table 4: Comparative PAEs of Grepafloxacin and Trovafloxacin

Bacterial StrainGrepafloxacin PAE (hours)Trovafloxacin PAE (hours)
S. pneumoniae (Penicillin-Sensitive)1.87.3
S. pneumoniae (Penicillin-Resistant)0.43.0
E. coli3.31.0
P. aeruginosa0.93.3

Data derived from Reference oup.com.

In Vitro Models for Susceptibility and Resistance Monitoring

In vitro models are crucial for monitoring the susceptibility of bacterial isolates to antibiotics and for studying the development of resistance. Grepafloxacin has demonstrated in vitro activity against a wide range of Gram-positive and Gram-negative aerobic microorganisms, as well as some atypical microorganisms. fda.govdrugbank.com This includes activity against Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis, which are common causes of community-acquired respiratory tract infections. fda.govnih.gov Grepafloxacin is also active against Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma pneumoniae, and Legionella. nih.govwikipedia.org

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for bacterial DNA duplication, transcription, and repair. fda.govdrugbank.com Beta-lactamase production does not affect Grepafloxacin activity. fda.gov Penicillin-resistant Streptococcus pneumoniae strains have shown undiminished in vitro susceptibility to Grepafloxacin. fda.gov

Cross-resistance between Grepafloxacin and some other fluoroquinolones has been observed, but some organisms resistant to other quinolones may remain susceptible to Grepafloxacin. fda.gov Resistance to Grepafloxacin through spontaneous mutation in vitro occurs at a low frequency (10⁻⁷ to 10⁻¹⁰). fda.gov The mutation frequency was higher for Pseudomonas species and Stenotrophomonas maltophilia than for other microorganisms. fda.gov When resistance develops, it typically does so through slow, stepwise increases in MICs. fda.gov

In vitro studies comparing Grepafloxacin activity against bloodstream isolates of Gram-positive cocci with other fluoroquinolones showed varying potency depending on the bacterial species. nih.gov For pneumococcal and enterococcal isolates, a susceptibility breakpoint of ≤0.5 mg/liter was used for Grepafloxacin, while for staphylococcal isolates, the breakpoint was ≤1 mg/liter. nih.gov

Table 5: In Vitro Activity against Streptococcus pneumoniae Isolates

FluoroquinoloneMIC90 (µg/ml) - Penicillin-Resistant IsolatesMIC90 (µg/ml) - Azithromycin and Clarithromycin-Resistant IsolatesMIC90 (µg/ml) - Ofloxacin-Intermediate and -Resistant IsolatesOverall Resistance Rate
Grepafloxacin1110.6%
Gemifloxacin (B1671427)0.030.030.120.1%
Levofloxacin1120.3%
Ofloxacin22-0.7%
Trovafloxacin--0.50.3%

Data derived from Reference nih.gov.

Molecular Interactions and Biopharmaceutical Aspects Excluding Human Metabolism/pk

Interactions with Non-Target Cellular Components and Efflux Systems In Vitro

In vitro studies have explored the interactions of grepafloxacin (B42181) with various efflux transporters, which play a significant role in the cellular disposition and potential resistance mechanisms of drugs.

Grepafloxacin has been shown to interact with both P-glycoprotein (P-gp), also known as MDR1, and Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. In vitro studies using Caco-2 cells and MDCKII cells transfected with human MDR1 have demonstrated that grepafloxacin is secreted across these cell monolayers. capes.gov.br Net secretion of grepafloxacin was increased in MDCKII-MDR1 monolayers compared to untransfected controls, indicating that it is a substrate for MDR1. capes.gov.br

Studies using intestinal tissue from Sprague-Dawley rats and Eisai hyperbilirubinemic rats (EHBRs), which are deficient in MRP2, mounted in Ussing chambers, further investigated the roles of P-gp and MRP2. nih.gov In SDRs, secretory transport of grepafloxacin was observed and was diminished by both probenecid (B1678239) (an MRP2 inhibitor) and cyclosporine (a P-gp inhibitor). nih.gov In EHBRs, the secretory transport was lower than in SDRs and was inhibited by cyclosporine but not by probenecid, suggesting the involvement of both transporters in grepafloxacin secretion. nih.gov The function of MRP2 in facilitating grepafloxacin transport in the secretory direction appears to be pronounced in vitro. nih.gov

Grepafloxacin has also been identified as a potent inhibitor of P-gp-mediated efflux of other substrates, such as erythromycin, in MDCKII-MDRI cell monolayers and Caco-2 cells. researchgate.net The inhibitory potency of grepafloxacin on P-gp-mediated efflux of C-erythromycin in Caco-2 cells was reported with an IC50 value of 2266 µM. researchgate.net

Research indicates that grepafloxacin is also a substrate for Breast Cancer Resistance Protein (BCRP), also known as ABCG2. researchgate.net In vitro studies using BCRP-overexpressing cells, such as BCRP-MDCKII cells, have shown that grepafloxacin is transported by BCRP. psu.edu While some fluoroquinolones like ciprofloxacin (B1669076), ofloxacin (B1677185), and norfloxacin (B1679917) were found not to be effective inhibitors of BCRP/Bcrp1 in vitro at concentrations up to 200 µM, the inhibitory potential of (S)-grepafloxacin specifically on BCRP has been less extensively detailed in the provided search results compared to its substrate activity. psu.edu

This compound acts as a substrate for multiple efflux pumps, including P-gp, MRP2, and BCRP, which can lead to its active transport out of cells. capes.gov.brnih.govresearchgate.net This efflux activity can influence the intracellular concentration of the antibiotic, potentially impacting its efficacy against bacterial pathogens residing within host cells or contributing to reduced susceptibility in bacteria that acquire or overexpress these or similar efflux mechanisms. oup.comucl.ac.be The involvement of multiple transporters in the efflux of grepafloxacin demonstrates that redundant or complementary mechanisms can contribute to its cellular transport. capes.gov.br

The ability of grepafloxacin to inhibit P-gp, as observed in in vitro studies with erythromycin, suggests a potential for drug-drug interactions where grepafloxacin might affect the transport of other P-gp substrates. researchgate.net

Breast Cancer Resistance Protein (BCRP) Interactions

In Vitro Metabolic Pathway Investigations

In vitro studies have been crucial in identifying the enzymes involved in the biotransformation of grepafloxacin and characterizing its metabolites.

In vitro investigations, primarily using human liver microsomes, have identified cytochrome P450 (CYP) enzymes as the main contributors to grepafloxacin metabolism. CYP1A2 and CYP3A4 are the primary isoforms involved. drugbank.comrxlist.comnih.govfda.gov The oxidative metabolites of grepafloxacin are formed mainly by CYP1A2, with CYP3A4 playing a minor role in this process. drugbank.comrxlist.comnih.govfda.gov

Grepafloxacin has also been shown to inhibit the metabolism of theophylline, which is mediated by CYP1A2, in in vitro drug interaction studies. rxlist.comfda.gov While clinical studies evaluating the effect of grepafloxacin on CYP3A4 substrates were not available in the search results, in vitro data suggest potential effects on CYP3A4-mediated metabolism as well. rxlist.comfda.gov

In vitro metabolic studies have identified several metabolites of grepafloxacin. The major metabolite is a glucuronide conjugate. drugbank.comrxlist.comnih.govfda.govoup.com Minor metabolites include sulfate (B86663) conjugates and oxidative metabolites. drugbank.comrxlist.comnih.govfda.govoup.com

Investigations into the antimicrobial activity of these metabolites have shown that the nonconjugated metabolites have little antimicrobial activity compared with the parent drug. drugbank.comrxlist.comfda.gov The conjugated metabolites, specifically the glucuronide and sulfate conjugates, have been found to have no antimicrobial activity. drugbank.comrxlist.comfda.gov This suggests that the metabolic pathways primarily lead to the formation of inactive or significantly less active compounds.

Here is a summary of the in vitro metabolic pathways and metabolites:

Metabolic PathwayPrimary Enzymes Involved (In Vitro)Major/Minor Metabolite TypeAntimicrobial Activity (In Vitro)
OxidationCYP1A2 (mainly), CYP3A4 (minor)Oxidative metabolitesLittle compared to parent drug
ConjugationNot specified in detail (Phase II)Glucuronide conjugateNone
ConjugationNot specified in detail (Phase II)Sulfate conjugatesNone

Table 1: Summary of In Vitro Grepafloxacin Metabolism and Metabolite Activity

Identification of Hepatic Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) Involved in this compound Biotransformation in In Vitro Systems

Physicochemical Properties Influencing Biological Activity (Limited to aspects affecting SAR and mechanism)

The biological activity of grepafloxacin, a fluoroquinolone antibiotic, is significantly influenced by its physicochemical properties, which play a crucial role in its interaction with bacterial targets and its ability to penetrate bacterial membranes. The structure-activity relationship (SAR) of fluoroquinolones is closely linked to features such as substituents at specific positions (e.g., C-7, C-5, N-1) which impact potency and spectrum of activity nih.gov.

Ionization State and Charge Interactions with Bacterial Membranes

Grepafloxacin, like other fluoroquinolones, possesses a zwitterionic character due to the presence of a carboxylic acid group at position 3 and a basic nitrogen in the piperazine (B1678402) ring at position 7 ontosight.aidrugbank.com. The ionization state of grepafloxacin is pH-dependent. At physiological pH (around 7.4), grepafloxacin exists as a mixture of different ionized forms, including a significant proportion in the cationic form up.pt. This is attributed to its less acidic character compared to some other fluoroquinolones, influenced by methyl substituents on the heterocyclic and piperazine rings up.pt.

The charge state of grepafloxacin is critical for its interaction with bacterial membranes. Bacterial membranes, particularly the outer membrane of Gram-negative bacteria, contain negatively charged components such as lipopolysaccharides and phospholipids (B1166683) up.ptnih.gov. The cationic form of grepafloxacin can engage in electrostatic interactions with these negatively charged components of the bacterial membrane up.pt. These interactions are thought to play a role in the initial binding and accumulation of the drug at the membrane surface, facilitating its subsequent translocation into the bacterial cell to reach its intracellular targets, DNA gyrase and topoisomerase IV drugbank.comnih.govmdpi.com. Studies using liposome (B1194612) models have revealed a greater affinity of grepafloxacin for negatively charged liposomes compared to neutral ones, underscoring the importance of ionic interactions up.pt.

Partition Coefficients in Membrane Mimics

Partition coefficients provide valuable insights into the lipophilicity of a compound and its propensity to distribute between aqueous and lipid phases, mimicking biological membranes researchgate.net. For grepafloxacin, partition coefficients in membrane mimics, such as liposomes, have been determined to understand its membrane interaction and permeability.

Studies investigating the interaction of grepafloxacin with large unilamellar liposomes composed of dimyristoylphosphatidylcholine (B1235183) (DMPC, a neutral lipid) and dimyristoylphosphatidylglycerol (DMPG, a negatively charged lipid) have shown that grepafloxacin exhibits a measurable affinity for both lipid environments up.pt. However, the partition coefficient of grepafloxacin in DMPG liposomes was found to be approximately 10 times greater than that in DMPC liposomes up.pt. This difference highlights the significant influence of electrostatic interactions between the positively charged form of grepafloxacin and the negatively charged phosphate (B84403) groups of DMPG lipids on its partitioning into the membrane up.pt.

The determination of partition coefficients in liposome systems is considered a better model for predicting drug-membrane interactions compared to isotropic solvent systems like octanol/water, as liposomes better mimic the anisotropic and charged nature of biological membranes researchgate.netup.ptnih.gov. The partition coefficients obtained for grepafloxacin in liposomes have been reported to be larger than those for some other fluoroquinolones, which has been attributed to grepafloxacin's less acidic nature and the higher proportion of its cationic form at physiological pH up.pt. These partitioning characteristics contribute to the understanding of how grepafloxacin accumulates within or associates with bacterial membranes, a crucial step for its antibacterial action nih.govrroij.com.

Table 1: Predicted Physicochemical Properties of Grepafloxacin

PropertyValueMethodSource
Water Solubility (mg/mL)0.632ALOGPS drugbank.com
logP-0.12ALOGPS drugbank.com
logP0.068Chemaxon drugbank.com
logS-2.8ALOGPS drugbank.com
pKa (Strongest Acidic)5.68Chemaxon drugbank.com
pKa (Strongest Basic)8.86Chemaxon drugbank.com
Physiological Charge0Chemaxon drugbank.com
Hydrogen Acceptor Count6Chemaxon drugbank.com
Hydrogen Donor Count2Chemaxon drugbank.com
Polar Surface Area (Ų)72.88Chemaxon drugbank.com
Rotatable Bond Count3Chemaxon drugbank.com
XlogP (predicted)-0.2 uni.lu

Table 2: Grepafloxacin Partition Coefficients in Liposomes

Membrane MimicPartition Coefficient (Kp)NotesSource
DMPG LiposomesHigherApproximately 10 times greater than DMPC up.pt
DMPC LiposomesLowerMeasurable affinity up.pt

Future Research Directions and Translational Perspectives for Quinolone Analogs

Design and Synthesis of Novel (S)-Grepafloxacin Derivatives with Enhanced Target Specificity and Reduced Resistance Potential

The emergence of bacterial resistance to existing quinolones necessitates the design and synthesis of novel derivatives with improved properties mdpi.comnih.gov. Research in this area focuses on modifying the core quinolone structure, particularly at positions known to influence activity and resistance, such as the N-1, C-3, C-5, C-7, and C-8 positions qeios.comrsc.orgresearchgate.net.

This compound is a dimethyl derivative of ciprofloxacin (B1669076), featuring a methyl group at C-5 and a methyl group at the C-3'' position of the 7-piperazinyl ring asm.org. Studies have indicated that the C-5 methyl substituent of grepafloxacin (B42181) may influence its preferential targeting of gyrase in Streptococcus pneumoniae asm.org. This suggests that modifications at the C-5 position, or other positions, could lead to derivatives with altered target preference between DNA gyrase and topoisomerase IV, potentially impacting their spectrum of activity and propensity for resistance development mdpi.comasm.orgmdpi.com.

Future research could involve the synthesis of this compound analogs with various substituents at these key positions to explore their impact on:

Enhanced Target Specificity: Designing compounds that selectively or preferentially inhibit one topoisomerase over the other in specific bacterial species could help circumvent common resistance mechanisms that involve mutations in these enzymes mdpi.commdpi.com.

Reduced Resistance Potential: Introducing structural modifications that reduce efflux pump recognition or alter binding modes to mutated topoisomerases are crucial for combating existing and preventing future resistance nih.govoup.comfrontiersin.org.

Expanded Spectrum of Activity: Modifications could aim to improve activity against challenging pathogens, including multidrug-resistant strains and atypical bacteria oup.comresearchgate.net.

Recent studies on other fluoroquinolone derivatives, such as ciprofloxacin and norfloxacin (B1679917) analogs, demonstrate the ongoing efforts in synthesizing novel compounds with improved antibacterial or even anticancer activities through structural modifications researchgate.netresearchgate.netresearchgate.netacs.org. For instance, novel N-4 piperazinyl derivatives of 8-methoxy grepafloxacin have been synthesized and evaluated for antibacterial activity and molecular docking, indicating that structural variations can lead to differing levels of activity against Gram-positive and Gram-negative bacteria rjptonline.org.

Development of New In Vitro and Preclinical Models for Studying Quinolone Action and Resistance

Accurate and predictive models are essential for evaluating the efficacy and resistance profiles of novel quinolone analogs, including this compound derivatives. While traditional in vitro susceptibility testing (e.g., MIC determination) is fundamental, more sophisticated models are needed to capture the complexity of drug-bacteria interactions and resistance development in biological systems.

Future research should focus on developing and utilizing:

Advanced In Vitro Pharmacodynamic Models: These models, such as hollow fiber infection models, can simulate human pharmacokinetic profiles and allow for the study of bacterial killing dynamics and resistance emergence under more clinically relevant conditions ucl.ac.beoup.com. Studies using such models with other quinolones have provided insights into the relationship between pharmacokinetic/pharmacodynamic parameters and bacterial eradication ucl.ac.beoup.com.

Relevant Preclinical Animal Models: Utilizing appropriate animal models that mimic human infections is crucial for evaluating the in vivo efficacy, distribution, and potential for resistance development of this compound analogs.

In Vitro Evolution Studies: Passaging bacteria in the presence of sub-inhibitory concentrations of this compound derivatives can help understand the pathways and mechanisms of resistance development, guiding the design of more robust compounds.

Biofilm Models: Developing and employing models that accurately reflect bacterial biofilms, which are often associated with chronic and antibiotic-resistant infections, are important for assessing the activity of novel quinolones against these complex communities frontiersin.org.

Comparative studies evaluating the activity of grepafloxacin against various pathogens in vitro have been conducted, highlighting its activity against organisms like Mycoplasma pneumoniae nih.gov. Future research can build upon such evaluations using more advanced modeling techniques to assess novel derivatives.

Investigation of Synergistic Interactions with Other Antimicrobial Agents in Preclinical Settings

Combining antimicrobial agents can offer several advantages, including broader spectrum coverage, enhanced killing, and reduced potential for resistance development mdpi.comresearchgate.net. Investigating the potential for synergistic interactions between this compound derivatives and other classes of antimicrobial agents is a promising area for future research.

Preclinical studies should explore combinations of this compound analogs with:

Other Antibacterial Classes: Testing combinations with cell wall synthesis inhibitors (e.g., beta-lactams), protein synthesis inhibitors (e.g., aminoglycosides, macrolides), or other classes could reveal synergistic effects against resistant strains mdpi.comresearchgate.net. Studies have shown synergy between other fluoroquinolones, such as gatifloxacin (B573) or sitafloxacin, and various non-quinolone antibiotics against challenging pathogens like Pseudomonas aeruginosa or Acinetobacter baumannii mdpi.comresearchgate.net.

Non-Antibiotic Adjuvants: Investigating combinations with compounds that target bacterial virulence factors, efflux pumps, or biofilm formation could help restore or enhance the activity of this compound derivatives nih.gov.

Bacteriophages: Combining quinolones with phages is another emerging strategy being explored for its potential to combat resistant infections frontiersin.org. Studies have demonstrated synergistic effects between other antibiotics, including ciprofloxacin, and phages against Staphylococcus aureus frontiersin.org.

Research in this area would involve in vitro checkerboard assays and time-kill studies, followed by evaluation in appropriate preclinical infection models to confirm synergy and assess the impact on resistance emergence in vivo.

Advanced Computational and Structural Biology Approaches for Elucidating this compound Interactions with Bacterial Targets

Computational and structural biology techniques play a vital role in understanding the mechanisms of action of quinolones and guiding the design of improved analogs. These approaches can provide detailed insights into the interactions between this compound derivatives and their bacterial targets, DNA gyrase and topoisomerase IV.

Future research should leverage:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound analogs to bacterial topoisomerases, including mutated forms, helping to inform the design of compounds with improved binding and reduced resistance rjptonline.orgrit.edu. Molecular docking has been used in studies evaluating novel grepafloxacin derivatives rjptonline.org.

X-ray Crystallography and Cryo-EM: Determining the co-crystal structures of this compound derivatives bound to bacterial gyrase and topoisomerase IV, alone and in complex with DNA, can provide high-resolution details of the binding interactions, facilitating structure-based drug design mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on the structural features and biological activities of this compound analogs can help identify key descriptors that correlate with desired properties, guiding the synthesis of more potent and selective compounds.

Bioinformatics and Genomics: Analyzing bacterial genomes and clinical isolates can help identify emerging resistance mutations in topoisomerase genes and efflux pumps, providing crucial information for the rational design of this compound derivatives active against resistant strains oup.comfrontiersin.org. Computational frameworks are being developed to investigate bacterial conjugation inhibitors, highlighting the increasing role of these approaches in combating antimicrobial resistance rit.edu.

By integrating these computational and structural biology approaches, researchers can gain a deeper understanding of how this compound and its future derivatives interact with bacterial targets, leading to the rational design of novel quinolone analogs with enhanced efficacy and reduced resistance potential.

Q & A

Q. What experimental methodologies are recommended to determine the mechanism of action of (S)-Grepafloxacin?

To assess its mechanism, employ in vitro enzyme inhibition assays (e.g., bacterial DNA gyrase and topoisomerase IV activity assays) to quantify inhibition rates . Minimum Inhibitory Concentration (MIC) testing against gram-positive/negative strains can corroborate bactericidal activity. Fluoroquinolone-specific resistance studies (e.g., mutations in gyrA or parC genes) further elucidate target interactions .

Q. How should researchers design experiments to evaluate this compound’s efficacy in respiratory tract infections (RTIs)?

Use standardized in vitro susceptibility testing (CLSI/EUCAST guidelines) for common RTI pathogens (e.g., S. pneumoniae, H. influenzae). For in vivo models, consider murine pneumonia or lung infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate dose-response relationships . Clinical trial phases (I-III) should include dose-ranging studies (e.g., 100–600 mg/day) and safety monitoring .

Q. What are the key pharmacokinetic parameters to measure in this compound studies?

Quantify bioavailability via HPLC or LC-MS/MS, focusing on C~max~, AUC, and half-life. Assess tissue penetration (e.g., lung/bronchial fluid) using microdialysis. Protein binding assays (e.g., equilibrium dialysis) and metabolite identification (e.g., glucuronidation) are critical for dose optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data for this compound across studies?

Validate testing conditions (e.g., pH, cation concentrations) per CLSI guidelines. Cross-reference strain-specific genomic data (e.g., efflux pump expression, QRDR mutations) to identify resistance mechanisms. Meta-analyses of multi-institutional datasets can harmonize variability .

Q. What methodologies address this compound’s QT interval prolongation risk in preclinical studies?

Conduct in vitro hERG channel inhibition assays (IC~50~) and in vivo ECG monitoring in animal models (e.g., canine telemetry). Clinical studies should include thorough QT (TQT) trials with pharmacokinetic sampling to correlate plasma levels with ECG changes .

How to optimize research questions on this compound using FINER criteria?

Apply the FINER framework:

  • Feasible : Ensure access to bacterial strains with defined resistance profiles.
  • Novel : Investigate understudied indications (e.g., atypical pathogens).
  • Ethical : Adhere to clinical trial protocols for vulnerable populations.
  • Relevant : Align with antibiotic stewardship priorities (e.g., reducing empiric use) .

Q. What statistical approaches are robust for analyzing this compound’s clinical trial data?

Use non-inferiority designs for efficacy comparisons, Kaplan-Meier survival analysis for time-to-resolution endpoints, and mixed-effects models to account for inter-institutional variability. Adjust for confounders (e.g., comorbidities) via multivariate regression .

Q. How to design cross-resistance studies between this compound and other fluoroquinolones?

Perform sequential passaging of bacterial isolates under sub-MIC drug pressure. Use whole-genome sequencing to identify mutations in gyrA, parC, or efflux regulators (e.g., mtrR). Compare MIC shifts across fluoroquinolones to map cross-resistance patterns .

Methodological Guidance

Q. What strategies enhance literature reviews on this compound’s clinical applications?

Use structured searches in PubMed/Embase with MeSH terms (e.g., "Grepafloxacin/therapeutic use" AND "Respiratory Tract Infections"). Apply snowballing to track citations in pivotal trials (e.g., [Japanese Journal of Chemotherapy, 1995]) .

Q. How to ensure ethical compliance in this compound clinical research?

Submit protocols to Institutional Review Boards (IRBs) with explicit informed consent for QT monitoring. Report adverse events (e.g., hepatotoxicity) per ICH-GCP guidelines. Include Data Safety Monitoring Boards (DSMBs) for high-risk cohorts .

Tables

Key Pharmacokinetic Parameters Methodology Reference
Bioavailability (%)LC-MS/MS
Protein Binding (%)Equilibrium Dialysis
Lung Tissue Penetration (AUC~tissue~/AUC~plasma~)Microdialysis
Common Resistance Mechanisms Detection Method Reference
gyrA MutationsPCR Sequencing
Efflux Pump OverexpressionRT-qPCR (e.g., mexB)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.